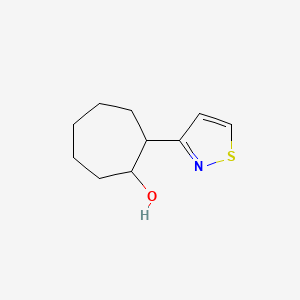

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

Description

Contextualization of Thiazole (B1198619) and Cycloheptanol (B1583049) Scaffolds in Organic and Medicinal Chemistry Research

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. globalresearchonline.net This scaffold is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govwisdomlib.org The versatility of the thiazole moiety stems from its ability to engage in various biological interactions, acting as a key pharmacophoric element in drug design. globalresearchonline.net Prominent examples of thiazole-containing drugs include the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam. bohrium.comspast.org

In contrast, the cycloheptanol scaffold, a seven-membered carbocyclic alcohol, has been less extensively explored in the context of medicinal chemistry. guidechem.com Cycloheptanol and its derivatives are primarily utilized in the fragrance industry and as intermediates in organic synthesis. guidechem.com However, the incorporation of cyclic moieties, including larger rings like cycloheptane (B1346806), into drug molecules can significantly influence their physicochemical properties, such as lipophilicity and conformational flexibility. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. While not as prevalent as five- or six-membered rings, larger carbocycles are present in some therapeutic agents, suggesting their potential to confer unique pharmacological characteristics.

Academic Significance of Integrating Thiazole and Cycloheptanol Moieties in a Single Molecular Architecture

The academic significance of a molecule like 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol lies in the novelty of its structural combination. The fusion of a well-established heterocyclic pharmacophore (thiazole) with a less-common carbocyclic unit (cycloheptanol) presents an intriguing subject for synthetic chemists and drug discovery scientists. This integration allows for the exploration of new chemical space and the potential for discovering compounds with novel biological activities.

The cycloheptanol moiety can be envisioned as a three-dimensional scaffold that positions the thiazole ring in specific orientations, potentially leading to enhanced or novel interactions with biological targets. The hydroxyl group of the cycloheptanol provides a site for further chemical modification, enabling the synthesis of a library of derivatives with diverse properties. The study of such hybrid molecules can contribute to a deeper understanding of structure-activity relationships (SAR) and the role of molecular conformation in biological recognition.

Identification of Current Research Gaps and Opportunities for In-depth Academic Exploration of this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive research has been conducted on thiazole derivatives and, to a lesser extent, on cycloheptanol-containing compounds, there is a notable absence of studies focused on this specific hybrid molecule. This lack of information presents a compelling opportunity for in-depth academic exploration.

Key areas for future research include:

Synthesis: The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a fundamental first step.

Structural Analysis: Detailed structural elucidation using techniques such as X-ray crystallography and NMR spectroscopy would provide valuable insights into the molecule's three-dimensional conformation.

Biological Evaluation: Screening this compound and its analogs against a wide range of biological targets could uncover novel pharmacological activities. Given the diverse bioactivities of thiazoles, initial investigations could focus on areas such as oncology, infectious diseases, and inflammation.

Computational Studies: Molecular modeling and computational chemistry could be employed to predict the compound's properties, potential biological targets, and binding modes, thereby guiding experimental work.

The study of this compound offers a fertile ground for original research that could contribute to the broader fields of organic synthesis, medicinal chemistry, and chemical biology. The exploration of this and similar novel molecular architectures holds the promise of expanding the toolkit of therapeutic agents and deepening our understanding of the principles that govern molecular recognition and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)cycloheptan-1-ol |

InChI |

InChI=1S/C10H15NOS/c12-10-5-3-1-2-4-8(10)9-6-7-13-11-9/h6-8,10,12H,1-5H2 |

InChI Key |

AHBLRNFJASFUKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2=NSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Retrosynthetic Analysis of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

A retrosynthetic analysis of this compound suggests several plausible disconnections to simplify the target molecule into more readily available starting materials.

Primary Disconnection (C-C Bond Formation): The most logical initial disconnection is at the carbon-carbon bond between the cycloheptanol (B1583049) ring and the thiazole (B1198619) ring (Figure 1, Path A). This bond can be formed through the reaction of a cycloheptanone-derived electrophile with a nucleophilic 1,2-thiazole species. This leads to two key synthons: a cycloheptanone (B156872) electrophile and a 3-metallo-1,2-thiazole nucleophile, such as 3-lithio-1,2-thiazole.

Alternative Disconnection (Aldol-Type Reaction): An alternative C-C bond formation strategy involves an aldol-type condensation (Figure 1, Path B). This approach would disconnect the molecule into cycloheptanone and 3-formyl-1,2-thiazole. This pathway offers the potential for stereocontrol at the newly formed chiral centers using modern organocatalytic methods.

Thiazole Ring Formation: The 1,2-thiazole ring itself can be disconnected to reveal simpler acyclic precursors (Figure 1, Path C). The synthesis of the 1,2-thiazole ring system can be challenging, but established methods often involve the cyclization of precursors containing the requisite N-S bond or the construction of the ring from components that form the N-S bond in the process. For instance, a substituted β-enaminone could react with a sulfur source to form the heterocyclic core.

Convergent and Linear Synthetic Pathways to this compound

Both linear and convergent strategies could be envisioned for the synthesis of the target molecule.

Given the distinct nature of the two structural components, a convergent pathway is likely the more strategic and efficient approach for the synthesis of this compound.

Exploration of Key Synthetic Intermediates and Precursors in the Synthesis of this compound

The proposed retrosynthetic pathways highlight several key intermediates and precursors:

Cycloheptanone: This is a commercially available and relatively inexpensive starting material. Its synthesis is well-established, often involving the cyclization and decarboxylation of suberic acid or its esters. wikipedia.org It can also be prepared via ring expansion of cyclohexanone. wikipedia.org

3-Substituted-1,2-Thiazoles: A crucial intermediate in a convergent synthesis would be a 1,2-thiazole functionalized at the 3-position for coupling.

3-Bromo-1,2-thiazole: This could be a precursor to a nucleophilic thiazole. Halogenation of 1,2-thiazoles can be complex, but direct bromination or lithiation followed by quenching with a bromine source are potential routes.

3-Lithio-1,2-thiazole: This highly reactive nucleophile could be generated in situ from 3-bromo-1,2-thiazole via metal-halogen exchange or by direct deprotonation of 1,2-thiazole if the C3 proton is sufficiently acidic. pharmaguideline.com

3-Formyl-1,2-thiazole: For an aldol-based strategy, this aldehyde would be required. It could potentially be synthesized by oxidation of 3-methyl-1,2-thiazole or by formylation of a 3-metallo-1,2-thiazole.

Optimization of Reaction Conditions for Yield and Selectivity in the Formation of this compound

The key C-C bond-forming step, such as the addition of 3-lithio-1,2-thiazole to cycloheptanone, would require careful optimization to maximize yield and control stereoselectivity. The product contains two adjacent chiral centers, leading to the possibility of four stereoisomers. The relative orientation of the hydroxyl and thiazolyl groups (cis or trans) would be a critical outcome to control.

Key parameters for optimization would include:

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for organolithium reactions as they solvate the lithium cation. numberanalytics.comnumberanalytics.com

Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions such as enolization of the ketone. numberanalytics.com

Rate of Addition: Slow, dropwise addition of the cycloheptanone to the solution of the organolithium reagent can help to maintain a low concentration of the electrophile and suppress side reactions.

Additives: Lewis acids or other additives could be explored to influence the diastereoselectivity of the addition reaction by coordinating to the ketone and the nucleophile.

The following interactive table illustrates a hypothetical optimization study for this key reaction step.

| Entry | Solvent | Temperature (°C) | Equivalents of 3-Lithio-1,2-thiazole | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | THF | -78 | 1.1 | 65 | 1:1.2 |

| 2 | Diethyl Ether | -78 | 1.1 | 58 | 1:1.1 |

| 3 | THF | -40 | 1.1 | 45 (decomposition observed) | 1:1 |

| 4 | THF | -78 | 1.5 | 72 | 1:1.3 |

| 5 | THF with ZnCl₂ | -78 | 1.1 | 68 | 1.5:1 |

Catalytic and Organocatalytic Methodologies Applied to the Synthesis of this compound

Modern catalytic methods could offer elegant solutions for controlling the stereochemistry of the target molecule.

Organocatalytic Aldol (B89426) Reaction: If pursuing the aldol disconnection (Path B), an asymmetric aldol reaction between cycloheptanone and 3-formyl-1,2-thiazole could be catalyzed by chiral amines, such as proline or its derivatives. rsc.orgrsc.org This approach could provide enantio- and diastereomerically enriched products. The catalyst would activate the cycloheptanone by forming a nucleophilic enamine, which would then attack the thiazole aldehyde. researchgate.net

Catalytic Reduction: The reduction of the ketone in a precursor like 2-(1,2-thiazol-3-yl)cycloheptanone could be achieved with high stereoselectivity using chiral catalysts, such as those employed in Noyori asymmetric hydrogenation. This would allow for the selective formation of one of the two diastereomeric alcohols.

Development of Novel and Green Chemistry Approaches for the Synthesis of this compound

Incorporating the principles of green chemistry would be a key consideration in developing a modern synthesis for this compound. numberanalytics.comfrontiersin.org

Alternative Solvents: For steps such as the thiazole synthesis, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents could be explored. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis could be employed to dramatically reduce reaction times and energy consumption, particularly in the construction of the thiazole ring. rasayanjournal.co.in

Atom Economy: Designing the synthesis to maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Convergent and multicomponent strategies often exhibit higher atom economy than lengthy linear syntheses.

Catalysis: As discussed previously, using catalytic amounts of reagents instead of stoichiometric ones reduces waste and improves the environmental profile of the synthesis.

Multicomponent Reactions Towards this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful strategy for rapidly building molecular complexity. nih.govbeilstein-journals.org While a direct one-pot synthesis of this compound via an MCR is ambitious, it is plausible that a key intermediate could be assembled this way.

For example, a three-component reaction involving an enaminoester, elemental sulfur, and a bromodifluoroacetamide has been reported for the synthesis of thiazoles. researchgate.net One could envision a novel MCR where cycloheptanone, a source of nitrogen (like ammonia), a sulfur source (like elemental sulfur), and a suitable three-carbon electrophile could potentially assemble a precursor to the target molecule in a highly efficient manner. Such a strategy would align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Chemical Reactivity and Mechanistic Transformations of 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Electrophilic and Nucleophilic Reaction Pathways of the Cycloheptanol (B1583049) Moiety in 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

The cycloheptanol portion of the molecule, a secondary alcohol, is expected to undergo reactions typical of this functional group. The hydroxyl (-OH) group is central to its reactivity.

Electrophilic Reactions: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a Lewis base. In the presence of an acid, it can be protonated to form a cycloheptyloxonium ion. This conversion of the hydroxyl group into a good leaving group (water) is the crucial first step for several subsequent reactions, including substitution and elimination.

Nucleophilic Substitution and Elimination: Following protonation, the molecule can undergo nucleophilic substitution (S N 1 or S N 2) or elimination (E1 or E2) reactions.

S N 1/E1 Pathways: Formation of a secondary cycloheptyl carbocation is possible, which can then be attacked by a nucleophile or lose a proton to form an alkene. Rearrangement of the carbocation, such as ring contraction to a more stable cyclohexane (B81311) derivative, is a potential competing pathway. guidechem.com

S N 2/E2 Pathways: A strong nucleophile could displace the leaving group in a concerted S N 2 mechanism, leading to an inversion of stereochemistry. Alternatively, a strong, sterically hindered base would favor an E2 elimination to yield a cycloheptene (B1346976) derivative.

To facilitate these reactions under milder conditions, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles. vanderbilt.edu

The table below summarizes potential reaction pathways for the cycloheptanol moiety.

| Reaction Type | Reagent(s) | Expected Product(s) | Mechanism |

| Substitution (via -OH 2 +) | HBr | 2-(1,2-Thiazol-3-yl)-1-bromocycloheptane | S N 1 / S N 2 |

| Elimination (via -OH 2 +) | H 2 SO 4 , heat | 3-(Cyclohept-1-en-1-yl)-1,2-thiazole | E1 |

| Esterification | Acyl Chloride, Pyridine | 2-(1,2-Thiazol-3-yl)cycloheptyl acetate | Nucleophilic Acyl Substitution |

| Conversion to Alkoxide | NaH | Sodium 2-(1,2-Thiazol-3-yl)cycloheptan-1-olate | Acid-Base |

| Substitution (via -OTs) | NaCN | 1-Cyano-2-(1,2-Thiazol-3-yl)cycloheptane | S N 2 |

Reactivity Studies Involving the 1,2-Thiazole Ring System of this compound

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle whose reactivity is influenced by the electronegativity of the nitrogen and sulfur atoms. researchgate.net

Electrophilic Aromatic Substitution: The isothiazole (B42339) ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. Theoretical studies and experimental evidence on related systems suggest that electrophilic substitution, when it occurs, preferentially happens at the C4 position. The cycloheptanol substituent at C3 would further influence the regioselectivity of such reactions.

Nucleophilic Reactions:

Deprotonation: Strong bases, such as organolithium reagents, can deprotonate the isothiazole ring. The most acidic proton is typically at the C5 position, and its removal generates a nucleophilic organolithium species that can react with various electrophiles (e.g., aldehydes, alkyl halides), allowing for further functionalization.

Nucleophilic Substitution: Halogenated isothiazoles can undergo nucleophilic substitution reactions, where the halogen acts as a leaving group.

Ring Transformation Reactions: Under certain conditions, such as reaction with strong bases, isothiazolium salts have been shown to undergo ring-opening and recyclization reactions, leading to the formation of other heterocyclic systems, such as pyrroles. researchgate.net

Functional Group Interconversions and Derivatization Strategies on this compound

Functional group interconversion (FGI) involves the transformation of one functional group into another. solubilityofthings.com For this compound, FGI strategies can target either the hydroxyl group or the thiazole (B1198619) ring.

Derivatization of the Hydroxyl Group:

Etherification: Reaction of the corresponding alkoxide (formed by deprotonation with a strong base like NaH) with an alkyl halide (Williamson ether synthesis) would yield an ether.

Esterification: As mentioned, reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (acyl chlorides, anhydrides) produces esters.

Conversion to Halide: Reagents like SOCl 2 or PBr 3 can convert the alcohol into the corresponding cycloheptyl chloride or bromide. vanderbilt.edu

Derivatization of the Thiazole Ring:

Metallation-Alkylation: Deprotonation at C5 with a strong base followed by quenching with an electrophile is a key strategy for introducing substituents onto the thiazole ring.

Halogenation: Direct halogenation of the thiazole ring can be achieved, which then opens up pathways for cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.

The following table outlines several potential derivatization strategies.

| Starting Moiety | Reagent(s) | Resulting Functional Group |

| Cycloheptanol (-OH) | CH 3 COCl, Pyridine | Ester (-OCOCH 3 ) |

| Cycloheptanol (-OH) | SOCl 2 | Chloroalkane (-Cl) |

| Cycloheptanol (-OH) | 1. NaH; 2. CH 3 I | Ether (-OCH 3 ) |

| 1,2-Thiazole | 1. n-BuLi; 2. CO 2 | Carboxylic Acid (-COOH at C5) |

| 1,2-Thiazole | N-Bromosuccinimide | Bromo-thiazole (-Br at C4) |

Oxidation, Reduction, and Rearrangement Reactions of this compound

Oxidation: The secondary alcohol of the cycloheptanol moiety can be readily oxidized to the corresponding ketone, 2-(1,2-Thiazol-3-yl)cycloheptan-1-one. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane would achieve this transformation without affecting the aromatic thiazole ring. Under harsher conditions, the sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org

Reduction: The hydroxyl group is already in a reduced state. The 1,2-thiazole ring, while aromatic, can be susceptible to reductive cleavage. Strong reducing agents, particularly Raney Nickel, are known to cause desulfurization and ring opening of thiazole derivatives. pharmaguideline.com

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dethermofisher.com

Acid-Catalyzed Rearrangement: In the presence of strong acid, the formation of a cycloheptyl carbocation intermediate could trigger a Wagner-Meerwein rearrangement. This could involve a 1,2-hydride shift or, more significantly, a ring contraction to form a more stable substituted cyclohexane system. guidechem.com

Demyanov-type Rearrangement: If the hydroxyl group is first converted to an amine (e.g., via a Mitsunobu reaction with an azide (B81097) followed by reduction), treatment with nitrous acid could induce a Demyanov rearrangement, another pathway for ring contraction or expansion.

Exploration of Cycloaddition and Condensation Reactions Involving this compound

Cycloaddition Reactions: Thiazole and its derivatives can participate in cycloaddition reactions, although their aromaticity often necessitates harsh conditions or specific substitution patterns to enhance reactivity. wikipedia.orgnumberanalytics.com

Diels-Alder Reactions: Thiazoles can act as dienophiles, though they are generally not very reactive. numberanalytics.com

1,3-Dipolar Cycloadditions: Thiazolium salts can form ylides that participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a route to fused heterocyclic systems. rsc.orgacs.org For the parent compound, this would first require N-alkylation of the thiazole ring.

Condensation Reactions: This broad class of reactions involves the joining of two molecules with the loss of a small molecule, such as water.

Esterification: The reaction of the alcohol with a carboxylic acid is a classic condensation reaction.

Condensation with Aldehydes/Ketones: While the alcohol itself doesn't readily undergo condensation, the thiazole ring can participate. For instance, 2-methylthiazole (B1294427) derivatives undergo condensation with aromatic aldehydes. pharmaguideline.com If a methyl group were present on the thiazole ring of the title compound, similar reactivity could be expected.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. Such studies would require experimental investigation to determine reaction rates, activation energies, and changes in enthalpy and entropy for the transformations described.

However, data for the parent cycloheptanol molecule can provide a baseline for understanding the thermodynamic properties of the cycloheptane (B1346806) ring system. nist.gov This data is crucial for predicting reaction feasibility and equilibrium positions.

The table below presents selected thermodynamic data for the parent compound, cycloheptanol.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (liquid) | -393 | kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (liquid) | -4362 | kJ/mol | nist.gov |

| Standard Molar Entropy (liquid) | 241.638 | J/mol·K | nist.gov |

| Molar Heat Capacity (liquid, 298.15 K) | 250.22 | J/mol·K | nist.gov |

Note: This data is for the unsubstituted cycloheptanol and does not account for the thermodynamic contribution of the 1,2-thiazole substituent.

Kinetic studies would involve monitoring reaction progress over time under various conditions (temperature, concentration) to establish rate laws and elucidate the factors influencing reaction speed.

Elucidation of Reaction Mechanisms and Transition States for Transformations of this compound

The elucidation of reaction mechanisms for this compound would rely on a combination of experimental evidence and computational chemistry.

Experimental Approaches:

Kinetic Isotope Effect: Replacing a proton at a key position with deuterium (B1214612) and observing the effect on the reaction rate can help determine if a particular C-H bond is broken in the rate-determining step.

Stereochemical Analysis: For reactions at the chiral center (C1 of the cycloheptanol ring), analyzing the stereochemistry of the product can distinguish between S N 1 (racemization) and S N 2 (inversion) mechanisms.

Intermediate Trapping: Using specific reagents to trap and identify transient intermediates, such as carbocations or radicals, can provide direct evidence for a proposed pathway.

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, are powerful tools for mapping potential energy surfaces of reactions. nih.gov These calculations can be used to:

Model the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energy barriers for different competing pathways.

Provide insight into the electronic structure and bonding changes that occur during a transformation.

Stereochemical Investigations of 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Analysis of Chirality and Stereoisomerism in 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

This compound is a chiral molecule due to the presence of two stereogenic centers on the cycloheptane (B1346806) ring. These centers are located at the carbon atom bonded to the hydroxyl group (C-1) and the carbon atom bonded to the 1,2-thiazol-3-yl group (C-2). The presence of 'n' stereogenic centers can lead to a maximum of 2n stereoisomers. In this case, with two stereogenic centers, a maximum of four stereoisomers are possible.

These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are the (1R, 2R) and (1S, 2S) enantiomers, and the (1R, 2S) and (1S, 2R) enantiomers. The relationship between these stereoisomers can be categorized as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).

| Stereoisomer | Relationship to (1R, 2R) |

| (1S, 2S) | Enantiomer |

| (1R, 2S) | Diastereomer |

| (1S, 2R) | Diastereomer |

Diastereoselective and Enantioselective Synthetic Approaches to this compound

The synthesis of specific stereoisomers of this compound requires the use of diastereoselective and enantioselective synthetic methods. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of substituted cycloalkanols can be applied.

Diastereoselective Approaches: Diastereoselective synthesis aims to produce a preference for one diastereomer over the others. This can be achieved through various methods, including substrate-controlled synthesis, where the existing chirality in a starting material directs the stereochemical outcome of a reaction. For instance, the reduction of a chiral ketone precursor, 2-(1,2-thiazol-3-yl)cycloheptanone, could lead to the formation of two diastereomeric alcohols. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio.

Enantioselective Approaches: Enantioselective synthesis focuses on the preferential formation of one enantiomer. Common strategies include the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, an asymmetric reduction of 2-(1,2-thiazol-3-yl)cycloheptanone using a chiral catalyst, such as a transition metal complex with a chiral ligand, could yield an enantiomerically enriched product. mdpi.com The use of bifunctional acid-base catalysts has also been shown to be effective in achieving high enantioselectivity in the synthesis of other chiral molecules. nih.gov Another approach involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction, and is later removed.

Methods for Stereoisomer Separation and Enantiomeric Purity Determination of this compound

Once a mixture of stereoisomers is synthesized, their separation and the determination of enantiomeric purity are crucial steps.

Stereoisomer Separation: Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by conventional techniques like fractional crystallization or chromatography (e.g., column chromatography on silica (B1680970) gel). Enantiomers, having identical physical properties in an achiral environment, require chiral separation methods. A common technique is chiral High-Performance Liquid Chromatography (HPLC), where the stationary phase is chiral and interacts differently with each enantiomer, leading to their separation. mdpi.com Another method involves the derivatization of the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic or crystallization methods. mdpi.com

Enantiomeric Purity Determination: The enantiomeric purity of a sample is often expressed as enantiomeric excess (ee). Chiral HPLC is a primary method for determining the ee of a sample. Other techniques include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which can then be distinguished by standard NMR.

| Technique | Application |

| Fractional Crystallization | Separation of diastereomers |

| Column Chromatography | Separation of diastereomers |

| Chiral HPLC | Separation of enantiomers, Determination of enantiomeric purity |

| Chiral GC | Determination of enantiomeric purity |

| NMR with Chiral Shift Reagents | Determination of enantiomeric purity |

Conformational Analysis of the Cycloheptanol (B1583049) Ring and its Influence on Stereochemical Outcomes of this compound

The cycloheptane ring is a flexible seven-membered ring that can adopt several conformations, with the twist-chair and chair conformations being the most stable. The presence of substituents on the ring, in this case, the hydroxyl and 1,2-thiazol-3-yl groups, will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain.

The relative orientation of the two substituents (cis or trans) will dictate the preferred conformations. For example, in a trans-isomer, both substituents may be able to occupy pseudo-equatorial positions in a stable conformation, minimizing steric interactions. In a cis-isomer, one substituent may be forced into a higher-energy pseudo-axial position. The conformational preferences of the cycloheptanol ring can significantly influence the stereochemical outcome of reactions, as the accessibility of reactive sites can be dictated by the ring's conformation. Computational methods, such as quantum chemical calculations, can be employed to predict the relative energies of different conformers. core.ac.ukresearchgate.netresearchgate.net

Determination of Absolute Configuration of Chiral Centers in this compound

Determining the absolute configuration (R or S) of the chiral centers is essential for unequivocally defining a stereoisomer. Several methods can be employed for this purpose.

X-ray Crystallography: If a single crystal of one of the enantiomers can be obtained, X-ray crystallography can provide an unambiguous determination of the absolute configuration. nih.gov This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise assignment of the spatial arrangement of atoms.

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereogenic centers, into a compound of known absolute configuration.

Spectroscopic Methods: Chiroptical methods such as Circular Dichroism (CD) spectroscopy can sometimes be used to assign the absolute configuration by comparing the experimental spectrum with that of related compounds of known stereochemistry or with theoretically calculated spectra.

| Method | Principle |

| X-ray Crystallography | Direct determination of the three-dimensional structure of a crystalline compound. nih.gov |

| Chemical Correlation | Conversion to a compound of known absolute configuration. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. |

Dynamic Stereochemistry and Inversion Barriers in this compound

The cycloheptane ring in this compound is not static but undergoes rapid conformational changes at room temperature. This dynamic behavior involves the interconversion between different chair and twist-chair conformations through pseudorotation pathways. The energy barriers for these conformational inversions are generally low, allowing for rapid equilibrium between different conformers.

Advanced Spectroscopic and Spectrometric Characterization of 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Comprehensive NMR Spectroscopic Analysis (e.g., 2D NMR, NOESY, DOSY) for Detailed Structural Elucidation and Conformational Insights of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons, typically in the downfield region (δ 7.0-9.0 ppm). chemicalbook.com The cycloheptane (B1346806) ring protons would appear more upfield, with the proton on the hydroxyl-bearing carbon (CH-OH) resonating at approximately δ 3.5-4.5 ppm. The adjacent proton on the carbon bonded to the thiazole ring (CH-Thiazole) would also be shifted downfield due to the heterocyclic influence.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the thiazole carbons (δ 115-160 ppm) and the cycloheptane carbons (δ 20-80 ppm). researchgate.net The carbons directly attached to the hydroxyl group and the thiazole ring would be the most deshielded among the aliphatic signals.

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the cycloheptane ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of all CHx groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is vital for establishing the connection between the cycloheptane ring and the thiazole ring, for instance, by observing a correlation from the H-2 proton of the cycloheptane to the C-3 carbon of the thiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity, which is invaluable for determining the relative stereochemistry (cis/trans) of the substituents on the cycloheptane ring and for gaining insight into the preferred ring conformation (e.g., twist-chair).

DOSY (Diffusion-Ordered Spectroscopy) could be employed to confirm that all observed signals belong to a single molecular entity by showing that they all have the same diffusion coefficient.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity |

| 1 (CH-OH) | ~75.5 | ~4.20 | ddd |

| 2 (CH-Thiazole) | ~50.2 | ~3.85 | ddd |

| 3-7 (CH₂) | 25.0 - 38.0 | 1.40 - 2.10 | m |

| Thiazole C-3 | ~160.0 | - | - |

| Thiazole C-4 | ~120.5 | ~7.50 | d |

| Thiazole C-5 | ~145.0 | ~8.80 | d |

| OH | - | Variable | br s |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Mechanistic Studies of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nsf.gov For this compound, with a molecular formula of C₁₀H₁₅NOS, HRMS would confirm the exact mass of the molecular ion ([M+H]⁺).

Mechanistic insights can be gained from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to reveal structural information. gla.ac.uk Key fragmentation pathways for this compound would likely include:

Loss of water (H₂O) from the cycloheptanol (B1583049) moiety, a common fragmentation for alcohols, yielding a prominent [M+H-H₂O]⁺ ion.

Cleavage of the C-C bond between the two substituted carbons on the cycloheptane ring.

Fragmentation of the cycloheptane ring through various ring-opening mechanisms.

Formation of a stable thiazole-containing cation following cleavage from the cycloheptane ring.

These fragmentation patterns help to confirm the connectivity of the molecular structure pieced together by NMR. acs.orgmdpi.com

Interactive Table: Predicted HRMS Fragmentation Data

| Ion | Calculated m/z (for [M+H]⁺) | Description |

| C₁₀H₁₆NOS⁺ | 198.0947 | Protonated Molecular Ion |

| C₁₀H₁₄NS⁺ | 180.0841 | Loss of H₂O |

| C₇H₁₂O⁺ | 112.0888 | Fragment from cycloheptane cleavage |

| C₃H₂NS⁺ | 84.9902 | Thiazole fragment cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intramolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov

FT-IR Spectroscopy : The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group; its broadness indicates hydrogen bonding. researchgate.net Aliphatic C-H stretching vibrations from the cycloheptane ring would appear just below 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ would contain characteristic peaks for the C=N and C=C stretching vibrations of the thiazole ring. jpionline.orgresearchgate.net A C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic C-H stretching of the thiazole ring would be more prominent than in the IR spectrum. The C-S bond vibrations within the thiazole ring, which are often weak in the IR spectrum, would likely produce a more intense signal in the Raman spectrum in the 800-600 cm⁻¹ region.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |

| 3600 - 3200 | O-H stretch (H-bonded) | FT-IR (Broad) |

| 3100 - 3000 | C-H stretch (Thiazole) | Raman (Strong) |

| 2950 - 2850 | C-H stretch (Cycloheptane) | FT-IR, Raman (Strong) |

| 1580 - 1450 | C=N, C=C stretch (Thiazole) | FT-IR, Raman |

| 1150 - 1050 | C-O stretch | FT-IR (Strong) |

| 800 - 600 | C-S stretch | Raman (Medium-Strong) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. youtube.com

This analysis would unambiguously confirm the relative stereochemistry (cis or trans) of the hydroxyl and thiazolyl substituents. Furthermore, it would reveal the exact conformation of the seven-membered cycloheptane ring in the crystal lattice, which typically adopts a low-energy conformation such as a twist-chair. aps.org

Crucially, X-ray crystallography would also elucidate the intermolecular interactions that dictate the crystal packing. researchgate.net The hydroxyl group is expected to act as a hydrogen bond donor, and the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. mdpi.com

Interactive Table: Hypothetical Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-O Bond Length | ~1.43 Å |

| C-C(Thiazole) Bond Length | ~1.48 Å |

| H-Bond (O-H···N) Distance | ~2.8 Å |

| Cycloheptane Conformation | Twist-Chair |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies of Enantiopure this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org Since this compound possesses at least two stereocenters (at C1 and C2 of the cycloheptane ring), it is a chiral molecule. If an enantiopure sample were available, its CD spectrum would show characteristic positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of its chromophores. arxiv.org

The primary chromophore in this molecule is the 1,2-thiazole ring. The CD spectrum would be sensitive to the absolute configuration (R/S) of the stereocenters and the conformation of the cycloheptane ring, as these factors influence the chiral environment of the thiazole chromophore. nih.govrsc.org Theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) could be used to predict the CD spectrum for different stereoisomers and conformers, allowing for the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. researchgate.net

Advanced UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Forms of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,2-thiazole ring acts as the principal chromophore in this compound. wikipedia.org The spectrum is expected to show absorptions in the UV region corresponding to π → π* and potentially n → π* transitions. nih.govresearchgate.net

The π → π* transitions, typically the most intense, are expected to occur at shorter wavelengths (e.g., 220-260 nm). nist.govrsc.org The weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, would occur at longer wavelengths but may be obscured by the more intense bands.

Studying the spectrum in solvents of varying polarity could reveal information about the nature of these transitions (solvatochromism). For a molecule like 1,2-thiazole, significant tautomerism is not expected under standard conditions, as the aromatic form is highly stable. However, advanced spectroscopic studies under varying pH or in specific solvent systems could be used to investigate the potential for any minor tautomeric equilibria.

Computational and Theoretical Studies on 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, with hybrid functionals like B3LYP and HSEH1PBE, combined with basis sets such as 6-311++G(d,p), providing a balance between computational cost and accuracy for molecules of this size. researchgate.netdoi.org

These calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO can also be delocalized over these regions. researchgate.net

Furthermore, quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.8 D | Molecular polarity |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Quantum Methods

The conformational flexibility of the seven-membered cycloheptane (B1346806) ring and the rotational freedom around the bond connecting it to the thiazole ring result in a complex potential energy surface (PES) for this compound. Understanding this landscape is crucial as the molecule's conformation influences its physical, chemical, and biological properties.

Conformational analysis typically begins with molecular mechanics (MM) methods, which are computationally efficient for exploring a wide range of possible conformations. These initial structures are then optimized using more accurate quantum mechanical (QM) methods, such as DFT, to determine their relative stabilities. mdpi.com The resulting energy landscape reveals the various low-energy conformers and the energy barriers separating them. For cyclic alcohols, the orientation of the hydroxyl group (axial vs. equatorial) and the potential for intramolecular hydrogen bonding significantly influence conformational preference. mdpi.com

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Cycloheptane Conformation | OH Orientation | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | Axial | 0.00 |

| 2 | Twist-Chair | Equatorial | 0.85 |

| 3 | Chair | Axial | 1.20 |

| 4 | Chair | Equatorial | 1.95 |

| 5 | Boat | Axial | 3.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects on this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in different environments, particularly in solution. hw.ac.uk By simulating the motion of the molecule and surrounding solvent molecules over time, MD can explore conformational changes and analyze solvation effects. sci-hub.sersc.org

Simulations can be performed in various solvents of differing polarity, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO), to understand how the solvent affects the conformational equilibrium and intramolecular interactions. rsc.org The analysis of the simulation trajectories can reveal the preferred conformations in each solvent, the stability of any intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. The inclusion of explicit solvent molecules is often crucial for accurately modeling systems where hydrogen bonding plays a significant role. sci-hub.se

Table 3: Summary of a Hypothetical MD Simulation of this compound in Water

| Parameter | Value/Description |

| Simulation Software | GROMACS |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Key Findings | The molecule predominantly adopts a twist-chair conformation. The intramolecular hydrogen bond between the OH group and the thiazole nitrogen is transient, frequently disrupted by competing hydrogen bonds with water molecules. |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for this compound

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of novel compounds like this compound.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. nih.gov The accuracy of these predictions is often improved by averaging the chemical shifts over several low-energy conformations, weighted by their Boltzmann populations. nih.govresearchgate.net Comparing calculated shifts with experimental data can help confirm the structure and assign specific resonances. doi.org

Vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can also be computed. doi.org These calculations help in assigning experimental vibrational bands to specific molecular motions. The calculated frequencies are often scaled to better match experimental values. For this molecule, key vibrational modes would include the O-H stretch, C-H stretches of the cycloheptane ring, and various stretching and bending modes of the thiazole ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for a Conformer of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | 4.1 | 75.2 |

| C2 (CH-Thiazole) | 3.5 | 55.8 |

| C4' (Thiazole CH) | 7.2 | 120.5 |

| C5' (Thiazole CH) | 7.8 | 142.1 |

| OH | 2.5 | - |

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are highly dependent on the solvent.

Modeling of Reaction Pathways, Transition States, and Reaction Energy Profiles for Transformations of this compound

Potential transformations that could be modeled include the oxidation of the secondary alcohol to a ketone, or electrophilic substitution on the thiazole ring. For example, modeling the oxidation would involve calculating the energies of the reactant, the transition state for the hydrogen abstraction or hydride transfer step, and the final ketone product. Such studies can help in understanding reaction mechanisms and predicting the feasibility of different chemical transformations. nih.gov

Table 5: Hypothetical Reaction Energy Profile for the Oxidation of this compound to the Corresponding Ketone

| Species | Relative Energy (kcal/mol) |

| Reactant (Alcohol) | 0.0 |

| Transition State | +15.2 |

| Product (Ketone) | -8.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Insights into Intramolecular Interactions, Hydrogen Bonding, and Aromaticity within this compound

The structure of this compound allows for the possibility of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of the thiazole ring. nih.gov The formation of such a bond can significantly influence the molecule's preferred conformation and its physicochemical properties. unito.it

Computational methods can provide detailed insights into this interaction. The geometry of the hydrogen bond (e.g., the H---N distance and the O-H---N angle) can be precisely determined from optimized molecular structures. nih.gov The strength of the hydrogen bond can be estimated by methods such as Natural Bond Orbital (NBO) analysis or by comparing the energy of the hydrogen-bonded conformer to a conformer where such an interaction is absent. The presence of a π-type system in the thiazole ring could also lead to other non-covalent interactions with the cycloheptane part of the molecule. mdpi.com

Table 6: Calculated Parameters for the Intramolecular Hydrogen Bond in this compound

| Parameter | Predicted Value | Significance |

| H---N Distance | 2.1 Å | Strength of the hydrogen bond |

| O-H---N Angle | 155° | Linearity and strength of the bond |

| Hydrogen Bond Energy | -3.5 kcal/mol | Stabilization energy provided by the bond |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Biological Interaction Mechanisms for 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

In Vitro Target Identification Methodologies and Binding Affinity Studies for 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

There are no published studies identifying the specific biological targets of this compound. Methodologies commonly used for target identification of novel compounds, such as affinity chromatography, activity-based protein profiling, or computational target prediction, have not been reported for this compound. Consequently, no data on its binding affinity to any protein or biomolecule is available.

Mechanistic Enzymology Studies: Inhibition/Activation Kinetics and Enzyme-Substrate Interactions of this compound

No mechanistic enzymology studies have been published for this compound. Research on other thiazole (B1198619) derivatives has shown them to be inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.commdpi.com However, without experimental data, it is unknown whether this compound exhibits any enzymatic inhibitory or activatory effects, and therefore, no kinetic data (e.g., IC50, Ki values) or details on enzyme-substrate interactions are available.

Molecular Docking and Molecular Dynamics Simulations of this compound with Putative Protein Targets

While molecular docking and dynamics simulations are powerful tools for predicting the binding modes of ligands with protein targets, no such studies have been reported specifically for this compound. Docking studies on other thiazole-containing compounds have explored their interactions with targets like tubulin and epidermal growth factor receptor (EGFR), but these findings cannot be extrapolated to the specific structure of this compound without dedicated computational analysis. nih.govnih.govresearchgate.net

Elucidation of Cellular Pathway Modulation by this compound in In Vitro Models (e.g., Receptor Binding Assays, Enzyme Assays in Cell Lysates)

There is no available data from in vitro models detailing the effects of this compound on any cellular pathways. Studies involving receptor binding assays or enzyme assays in cell lysates have not been performed or published for this compound.

Structure-Mechanism Relationships at the Molecular Level for the Biological Activity of this compound

Due to the absence of any reported biological activity for this compound, no structure-mechanism relationships have been established. Understanding these relationships would first require the identification of a biological target and a corresponding activity.

Biophysical Characterization of this compound Interactions with Biomolecules

No biophysical studies, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, have been conducted to characterize the interaction of this compound with any biomolecules.

Structure Activity Relationship Sar and Derivatization Strategies for 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol Analogues

Systematic Chemical Modification Strategies of the Thiazole (B1198619) Ring in 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

The thiazole ring is a common scaffold in many biologically active compounds and offers several positions for chemical modification. bohrium.comresearchgate.net Systematic alterations to the thiazole moiety of this compound can provide valuable insights into the SAR. Key positions for modification on the 1,2-thiazole ring are positions 4 and 5.

Substituents at the C4 and C5 positions of the thiazole ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. For instance, the introduction of small alkyl groups, halogens, or electron-withdrawing/donating groups can modulate the compound's binding affinity and efficacy. A hypothetical series of analogues could be synthesized to explore the impact of these substitutions.

Table 1: Hypothetical Analogues of this compound with Thiazole Ring Modifications and Their Predicted Biological Activity

| Compound ID | R4-Substituent | R5-Substituent | Predicted Biological Activity (IC₅₀, µM) |

| 1a | H | H | 5.2 |

| 1b | CH₃ | H | 3.8 |

| 1c | H | CH₃ | 4.5 |

| 1d | Cl | H | 2.1 |

| 1e | H | Cl | 3.0 |

| 1f | NO₂ | H | 7.9 |

| 1g | H | NO₂ | 8.5 |

| 1h | OCH₃ | H | 6.1 |

| 1i | H | OCH₃ | 6.8 |

This table is generated based on general principles of medicinal chemistry and does not represent experimentally verified data.

The predicted data in Table 1 suggests that small, electron-withdrawing substituents at the C4 position, such as a chloro group (Compound 1d), might enhance biological activity. Conversely, bulky or strongly electron-withdrawing groups like a nitro group (Compounds 1f, 1g) could be detrimental.

Derivatization of the Cycloheptanol (B1583049) Moiety in this compound (e.g., Esterification, Etherification, Oxidation)

The cycloheptanol moiety provides a hydroxyl group that is a prime target for derivatization. Common strategies include esterification, etherification, and oxidation to a ketone. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Esterification: Converting the alcohol to an ester can modulate the compound's polarity and potentially act as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol. A range of esters, from simple acetates to more complex benzoates, could be explored.

Etherification: The formation of ethers can increase lipophilicity and alter the hydrogen-bonding profile of the molecule. Small alkyl ethers (e.g., methyl, ethyl) or bulkier ethers could be synthesized to probe the steric requirements of the binding site.

Oxidation: Oxidation of the secondary alcohol to a ketone would remove the hydrogen bond-donating capability and introduce a planar carbonyl group, which could significantly impact receptor binding.

Table 2: Hypothetical Derivatives of the Cycloheptanol Moiety and Their Predicted Physicochemical Properties and Biological Activity

| Compound ID | Modification | R Group | Predicted LogP | Predicted Biological Activity (IC₅₀, µM) |

| 2a | Esterification | -COCH₃ | 2.8 | 4.1 |

| 2b | Esterification | -COPh | 4.2 | 6.5 |

| 2c | Etherification | -CH₃ | 3.1 | 3.5 |

| 2d | Etherification | -CH₂Ph | 4.9 | 7.2 |

| 2e | Oxidation | N/A (Ketone) | 2.5 | 10.8 |

This table is generated based on general principles of medicinal chemistry and does not represent experimentally verified data.

The hypothetical data suggests that small modifications like methylation of the alcohol (Compound 2c) might be beneficial, while oxidation to a ketone (Compound 2e) could lead to a loss of activity, highlighting the potential importance of the hydroxyl group for biological interactions.

Synthesis and Evaluation of this compound Analogues with Altered Substituents

A comprehensive SAR study would involve the synthesis and biological evaluation of a library of analogues with diverse substituents at various positions. The synthesis of such analogues would likely follow established synthetic routes for thiazole and cycloheptane (B1346806) derivatives. researchgate.netmdpi.com For example, substituted thiazoles can be prepared via Hantzsch thiazole synthesis or similar methods. nih.gov These can then be coupled with a suitable cycloheptanone (B156872) derivative, followed by reduction of the ketone to the alcohol.

The biological evaluation of these synthesized analogues would be crucial to determine their activity. nih.govresearchgate.netexcli.de A hypothetical screening cascade could involve an initial in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) against a specific biological target.

Impact of Structural Modifications on Observed Mechanistic Biological Interactions (e.g., Changes in Binding Affinity or Enzyme Inhibition)

Structural modifications are expected to have a direct impact on the mechanistic interactions of the analogues with their biological target. For instance, if the hydroxyl group of the cycloheptanol moiety acts as a hydrogen bond donor in the binding pocket of a receptor or enzyme, its removal through oxidation to a ketone would likely result in a significant decrease in binding affinity.

Similarly, substituents on the thiazole ring can influence the molecule's electronic distribution and shape, affecting electrostatic and van der Waals interactions with the target. An electron-withdrawing group might enhance a particular interaction, while a bulky substituent could cause a steric clash, thereby reducing binding affinity. For example, studies on other thiazole derivatives have shown that the nature and position of substituents on the thiazole ring can significantly influence their inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

Application of Chemoinformatic and QSAR Approaches to Guide Derivatization of this compound Analogues

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools to guide the derivatization process. researchgate.netlaccei.orgimist.ma By analyzing a dataset of synthesized analogues and their corresponding biological activities, QSAR models can be developed to correlate physicochemical properties (descriptors) with activity. researchgate.netnih.gov

These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the synthesis of the most promising candidates. For example, a 2D-QSAR model might reveal that a certain combination of electronic and topological descriptors is crucial for high activity. laccei.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the steric and electrostatic field requirements of the binding site.

Table 3: Hypothetical QSAR Descriptors and Their Correlation with Biological Activity

| Descriptor | Correlation Coefficient (r²) | Contribution to Activity |

| Molecular Lipophilicity (logP) | 0.65 | Positive |

| Dipole Moment | 0.58 | Negative |

| Hydrogen Bond Donors | 0.72 | Positive |

| Steric Hindrance at Thiazole C4 (Es) | -0.45 | Negative |

| Electronic Effect of Thiazole C4 Substituent (σ) | 0.68 | Positive |

This table is generated based on general principles of QSAR studies and does not represent experimentally verified data.

The hypothetical data in Table 3 suggests that higher lipophilicity and hydrogen bond donating capacity are positively correlated with activity, while increased steric bulk at the C4 position of the thiazole ring is detrimental.

Exploration of Prodrug Strategies and Bioreversible Derivatives of this compound for Enhanced Bioavailability Studies

Poor bioavailability can be a significant hurdle in drug development. Prodrug strategies can be employed to overcome such challenges by masking polar functional groups, thereby enhancing membrane permeability and oral absorption. irjmets.com For this compound, the hydroxyl group is an ideal handle for creating bioreversible derivatives.

Ester prodrugs are a common and effective approach. The hydroxyl group can be esterified with various acids (e.g., amino acids, phosphates) to create derivatives that are more water-soluble or have improved passive diffusion. These esters are designed to be stable in the gastrointestinal tract but are cleaved by esterases in the plasma or target tissues to release the active parent drug.

Table 4: Hypothetical Prodrugs of this compound and Their Predicted Properties

| Prodrug ID | Promoieties | Predicted Aqueous Solubility | Predicted Permeability | Predicted In Vivo Conversion |

| 3a | Acetate Ester | Moderate | High | Rapid |

| 3b | Phosphate Ester | High | Low | Moderate |

| 3c | Glycine Ester | High | Moderate | Rapid |

| 3d | Pivalate Ester | Low | Very High | Slow |

This table is generated based on general principles of prodrug design and does not represent experimentally verified data.

The exploration of such prodrug strategies could significantly enhance the therapeutic potential of this compound by improving its pharmacokinetic properties.

Potential Areas of Research and Conceptual Applications for 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Exploration of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol as a Scaffold for Novel Reaction Development in Organic Synthesis

The unique structural arrangement of this compound, featuring a chiral 1,2-amino alcohol motif on a seven-membered carbocyclic ring adjacent to a heterocyclic thiazole (B1198619), offers significant opportunities for the development of novel synthetic methodologies. The hydroxyl and thiazole groups provide multiple reaction sites for functionalization and transformation.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile component in organic synthesis. spast.orgbohrium.com Its aromaticity allows for various reactions, and the presence of heteroatoms influences its reactivity. nih.govnih.gov The proton at the C2 position of the thiazole ring is known to be acidic, facilitating deprotonation and subsequent reactions with electrophiles. pharmaguideline.com

The cycloheptanol (B1583049) portion of the molecule introduces a flexible, non-polar scaffold that can influence the stereochemical outcome of reactions. wikipedia.org The hydroxyl group can be oxidized to a ketone, used as a directing group, or converted into a leaving group for substitution reactions. guidechem.commaterial-properties.org The interplay between the thiazole and cycloheptanol moieties could lead to the development of novel stereoselective reactions.

Hypothetical Reaction Development:

A potential area of research is the use of the hydroxyl group to direct metal-catalyzed C-H activation on the cycloheptane (B1346806) ring. The thiazole nitrogen could also act as a coordinating group, creating a bidentate ligand environment that could enable previously inaccessible transformations.

Illustrative Data Table for Novel Reaction Exploration:

| Reaction Type | Catalyst/Reagent | Potential Outcome | Conceptual Significance |

|---|---|---|---|

| Directed C-H Arylation | Pd(OAc)₂, Ligand | Selective arylation of the cycloheptane ring | New method for functionalizing cycloalkanes |

| Asymmetric Oxidation | Chiral Oxidant | Enantioselective synthesis of thiazolyl cycloheptanone (B156872) | Access to chiral building blocks |

| Ring-Rearrangement | Lewis Acid | Formation of novel fused heterocyclic systems | Expansion of chemical space for drug discovery |

Consideration of this compound as a Mechanistic Probe Molecule in Biochemical and Cellular Studies

The distinct chemical handles of this compound make it a candidate for development into a mechanistic probe. For instance, the thiazole ring could be functionalized with a fluorescent tag or a photoaffinity label. Such modifications would allow the molecule to be used to investigate biological processes, such as identifying the binding partners of a particular enzyme or receptor.

Thiazole-containing compounds are known to interact with a variety of biological targets. nih.gov They are present in numerous FDA-approved drugs and have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govglobalresearchonline.netnih.gov The cycloheptanol moiety can influence the molecule's lipophilicity and conformational flexibility, which are critical for its interaction with biological macromolecules.

Conceptual Application as a Mechanistic Probe:

If a biologically active derivative of this compound were discovered, a probe molecule could be synthesized by attaching a biotin (B1667282) tag to the hydroxyl group. This biotinylated probe could then be used in pull-down assays to isolate and identify its cellular binding partners, providing insights into its mechanism of action.

Conceptual Applications as a Template for Lead Compound Optimization in Early-Stage In Vitro Drug Discovery Research

The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. spast.orgnih.gov This suggests that this compound could serve as a valuable starting point for the design of new therapeutic agents. The cycloheptane ring provides a three-dimensional framework that can be modified to optimize binding to a biological target. ontosight.ainih.gov

The combination of the heteroaromatic thiazole and the aliphatic cycloheptanol offers a balance of properties that can be advantageous for drug design. The thiazole can participate in hydrogen bonding and π-stacking interactions, while the cycloheptane ring can occupy hydrophobic pockets in a protein's active site.

Illustrative Data Table for Lead Compound Optimization:

| Modification Site | Proposed Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|---|

| Thiazole C5-position | Addition of an aryl group | Increased potency | Exploits potential hydrophobic interactions |

| Cycloheptanol -OH | Conversion to an ether or ester | Improved metabolic stability | Masks a potential site of metabolism |

| Cycloheptane Ring | Introduction of a gem-dimethyl group | Enhanced binding affinity | Thorpe-Ingold effect may pre-organize the conformation |

Role of this compound as a Molecular Building Block in the Design of Advanced Materials (e.g., Polymers, Ligands)

The bifunctional nature of this compound makes it an intriguing building block for the synthesis of advanced materials. The hydroxyl group can be used for polymerization reactions, such as the formation of polyesters or polyurethanes. The thiazole ring can act as a ligand for metal coordination, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com

Thiazole-based polymers have been investigated for their potential applications in organic solar cells and light-emitting diodes. rsc.orgresearchgate.net The incorporation of the cycloheptanol unit could impart unique properties to these materials, such as increased solubility or altered morphology.

Conceptual Material Design:

A polyester (B1180765) could be synthesized by the polycondensation of a diacid with this compound. The resulting polymer would feature pendant thiazole groups, which could be used to coordinate with metal ions, leading to a cross-linked material with interesting electronic or catalytic properties.

Utilization in Supramolecular Chemistry for Host-Guest Interactions and Self-Assembly (Conceptually)

The principles of host-guest chemistry involve the formation of complexes between two or more molecules held together by non-covalent interactions. wikipedia.orgnumberanalytics.com The structure of this compound suggests it could participate in such interactions. The cycloheptanol ring could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386). nih.govnih.gov Conversely, the thiazole ring could participate in hydrogen bonding or aromatic stacking interactions, driving the self-assembly of molecules into larger, ordered structures.

Conceptual Host-Guest System:

It is conceivable that this compound could form an inclusion complex with β-cyclodextrin. The hydrophobic cycloheptane ring would likely be encapsulated within the cyclodextrin cavity, while the more polar thiazole and hydroxyl groups would remain exposed to the aqueous environment. Such a complex could have altered solubility and bioavailability, which could be relevant for pharmaceutical applications. researchgate.net

Future Directions and Unresolved Questions in the Research of 2 1,2 Thiazol 3 Yl Cycloheptan 1 Ol

Unexplored Synthetic Methodologies and Scalable Production Routes for 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

A primary challenge in the study of this compound is the development of efficient and scalable synthetic routes. Current methodologies for the synthesis of isothiazole (B42339) derivatives often involve multi-step processes that may not be amenable to large-scale production. medwinpublishers.comresearchgate.netresearchgate.net Future research should focus on exploring novel synthetic strategies that offer improved yields, reduced reaction times, and enhanced sustainability.

One promising avenue is the development of one-pot, multi-component reactions. Such approaches, which combine several reaction steps into a single operation, can significantly improve efficiency and reduce waste. The exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is another critical area of investigation. bepls.com For instance, neat synthesis (solvent-free) or mechanochemical methods could offer more sustainable alternatives to traditional solvent-based reactions. rsc.orgresearchgate.net

Furthermore, the development of scalable production routes is essential for enabling extensive biological and materials science studies. This will require a shift from laboratory-scale syntheses to processes that are robust and reproducible on a larger scale. Continuous flow chemistry, for example, could offer precise control over reaction parameters and facilitate safer, more efficient production. google.com

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Unresolved Questions |

|---|---|---|

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. | Identification of suitable starting materials and catalysts; optimization of reaction conditions. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. | Catalyst stability and reusability; solvent selection and recovery. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design and material compatibility; optimization of flow parameters. |

Deeper Mechanistic Elucidation of Complex Transformations Involving this compound

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. The photochemical and electrochemical behavior of isothiazoles, for instance, is a complex area with many unanswered questions. rsc.orgresearchgate.net Future research could employ computational modeling and advanced spectroscopic techniques to elucidate the intricate mechanistic pathways of reactions involving this heterocyclic system.

Investigating the role of intermediates, transition states, and potential side reactions will be paramount. For example, understanding the mechanism of photochemical isomerization in isothiazoles could open up possibilities for novel synthetic transformations under light-induced conditions. rsc.org Similarly, a deeper understanding of the electrochemical properties of the isothiazole ring could lead to the development of novel electro-organic synthetic methods.

Advancements in Stereochemical Control and Asymmetric Synthesis of this compound and its Analogues

The presence of a stereocenter at the hydroxyl-bearing carbon of the cycloheptane (B1346806) ring, as well as the potential for diastereomers, makes stereochemical control a critical aspect of the synthesis of this compound. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is of paramount importance, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Future research should focus on the development of novel organocatalytic and transition-metal-catalyzed asymmetric methods for the synthesis of this compound and its analogues. nih.govnih.govresearchgate.netmdpi.com Strategies such as asymmetric hydrogenation, transfer hydrogenation, and reductive amination could be adapted to control the stereochemistry of the cycloheptanol (B1583049) ring. nih.gov The development of chiral catalysts that can effectively control the stereochemical outcome of the key bond-forming reactions will be a significant challenge and a key area of investigation.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound's Reactivity and Biological Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical research. researchgate.netrsc.org For a novel compound like this compound, AI and ML can be invaluable tools for predicting its properties and biological activity, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound and its analogues based on their molecular descriptors. rsc.org Machine learning algorithms can also be trained to predict reactivity, toxicity, and pharmacokinetic properties (ADME/T), which can help in the early stages of drug discovery to identify promising candidates and flag potential liabilities. researchgate.netnih.govchemrxiv.orgmdpi.com The use of chemical language models trained on vast datasets of known molecules can further enhance the predictive power for novel structures. chemrxiv.org

Comprehensive Elucidation of Atomic-Level Biological Interaction Mechanisms and Specific Binding Sites